molecular formula C12H17ClO B400815 1-(1-Chloro-2-methylpropan-2-yl)-2-ethoxybenzene

1-(1-Chloro-2-methylpropan-2-yl)-2-ethoxybenzene

Cat. No. B400815
M. Wt: 212.71g/mol
InChI Key: QSTXUWDNHBTZGA-UHFFFAOYSA-N
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Patent
US04542243

Procedure details

120 g of 98% sulfuric acid was charged in a 500 ml four-neck flask. 200 g of phenetole was added dropwise thereto while the temperature was kept at 45° C. A mixed solution of 90 g of methallyl chloride and 165 g of phenetole was added dropwise thereto over 10 h while the temperature was kept at 0° to 10° C. The mixture was kept at 25° C. for 15 h and then poured into ice/water. An organic layer was separated out, washed thoroughly with a dilute aqueous sodium hydroxide solution and then water and dried over anhydrous sodium sulfate to obtain 451.2 g of crude 2-(2-ethoxyphenyl)-2-methylpropyl chloride. The crude product was analyzed according to gas chromatography to reveal that it comprised 22% of 2-(4-ethoxyphenyl)-2-methylpropyl chloride and 78% of 2-(2-ethoxyphenyl)-2-methylpropyl chloride (isomer).
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
90 g
Type
reactant
Reaction Step Three
Quantity
165 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6]1([O:12][CH2:13][CH3:14])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH2:15]([Cl:19])[C:16](=[CH2:18])[CH3:17]>>[CH2:13]([O:12][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:16]([CH3:18])([CH3:17])[CH2:15][Cl:19])[CH3:14]

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
C1(=CC=CC=C1)OCC
Step Three
Name
Quantity
90 g
Type
reactant
Smiles
C(C(C)=C)Cl
Name
Quantity
165 g
Type
reactant
Smiles
C1(=CC=CC=C1)OCC
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at 45° C
WAIT
Type
WAIT
Details
The mixture was kept at 25° C. for 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
An organic layer was separated out
WASH
Type
WASH
Details
washed thoroughly with a dilute aqueous sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water and dried over anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C)OC1=C(C=CC=C1)C(CCl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 451.2 g
YIELD: CALCULATEDPERCENTYIELD 213.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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